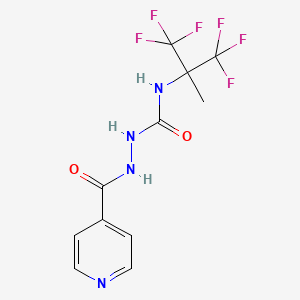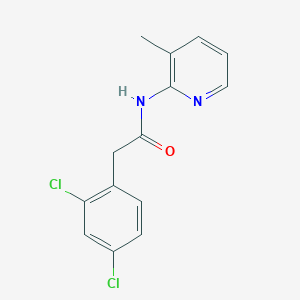![molecular formula C22H17BrN2O2 B4813961 5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B4813961.png)
5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Vue d'ensemble
Description
5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is a useful research compound. Its molecular formula is C22H17BrN2O2 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is 420.04734 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects .
Mode of Action
It is known that the interaction of a compound with its targets often leads to changes in the biochemical pathways within the cell, which can result in various physiological effects .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of pharmacological effects .
Result of Action
Compounds with similar structures have been known to exhibit a range of pharmacological effects .
Analyse Biochimique
Biochemical Properties
5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can affect neurotransmission and potentially alter nervous system function. Additionally, this compound may interact with proteins involved in oxidative stress responses, influencing the production of reactive oxygen species and antioxidant activity .
Cellular Effects
The effects of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to environmental stressors .
Molecular Mechanism
At the molecular level, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol exerts its effects through various mechanisms. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby inhibiting its function . Additionally, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular processes can be monitored over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting the balance of reactive oxygen species and antioxidants . Additionally, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol may modulate the levels of key metabolites, such as glutathione, which plays a critical role in cellular redox homeostasis .
Transport and Distribution
The transport and distribution of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which regulates its intracellular concentration . Once inside the cell, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is critical for its activity and function. This compound has been found to localize primarily in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The targeting of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol to the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to this organelle . The mitochondrial localization of this compound is associated with its ability to modulate mitochondrial oxidative stress and apoptosis pathways .
Propriétés
IUPAC Name |
5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c1-27-19-12-9-16(13-18(19)26)22-24-20(14-5-3-2-4-6-14)21(25-22)15-7-10-17(23)11-8-15/h2-13,26H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZYBJKLTLHZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-fluorophenyl)-2-furamide](/img/structure/B4813882.png)
![N-{4-[(6-chloro-3-pyridazinyl)amino]phenyl}-N'-1-naphthylurea](/img/structure/B4813887.png)
![N-1,3-benzodioxol-5-yl-N'-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4813889.png)

![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4813898.png)
![1-(3-FLUOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B4813914.png)

![2-(4-methylphenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4813928.png)



![N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4813964.png)

![N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4813982.png)
